

Application Notes and Protocols for the Characterization of Spirotryprostatin A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *spirotryprostatin A*

Cat. No.: B8257919

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a complex indole alkaloid first isolated from the fungus *Aspergillus fumigatus*.^[1] It belongs to the spiro-oxindole class of natural products and has garnered significant scientific interest due to its unique spirocyclic architecture and its potent inhibitory activity against the mammalian cell cycle, specifically arresting cells in the G2/M phase.^[2] The intricate structure and biological activity of **spirotryprostatin A** necessitate robust analytical techniques for its unambiguous characterization. This document provides detailed application notes and experimental protocols for the characterization of **spirotryprostatin A** using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Physicochemical Properties of Spirotryprostatin A

A summary of the key physicochemical properties of **spirotryprostatin A** is presented below.

Property	Value
Molecular Formula	C ₂₂ H ₂₅ N ₃ O ₄ [1]
Molecular Weight	395.50 g/mol [1]
Monoisotopic Mass	395.18450629 Da [3]
Appearance	Colorless Needles [1]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of **spirotryprostatin A**, providing detailed information about the carbon and proton framework of the molecule.

¹H and ¹³C NMR Spectroscopic Data

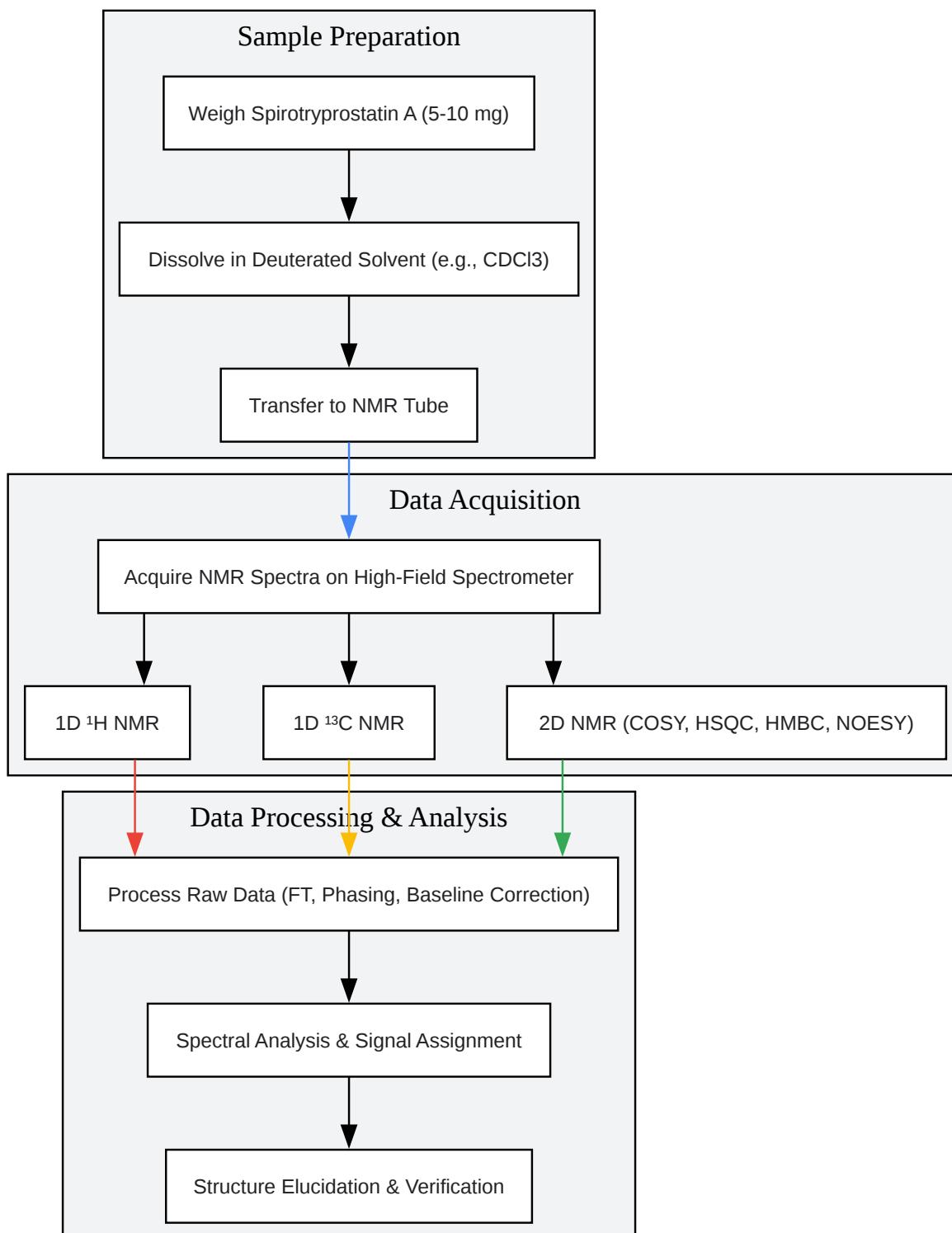
The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for **spirotryprostatin A**. Data has been compiled from the literature, notably from the supporting information of the enantioselective total synthesis reported by Peng, T. et al.[\[1\]](#)

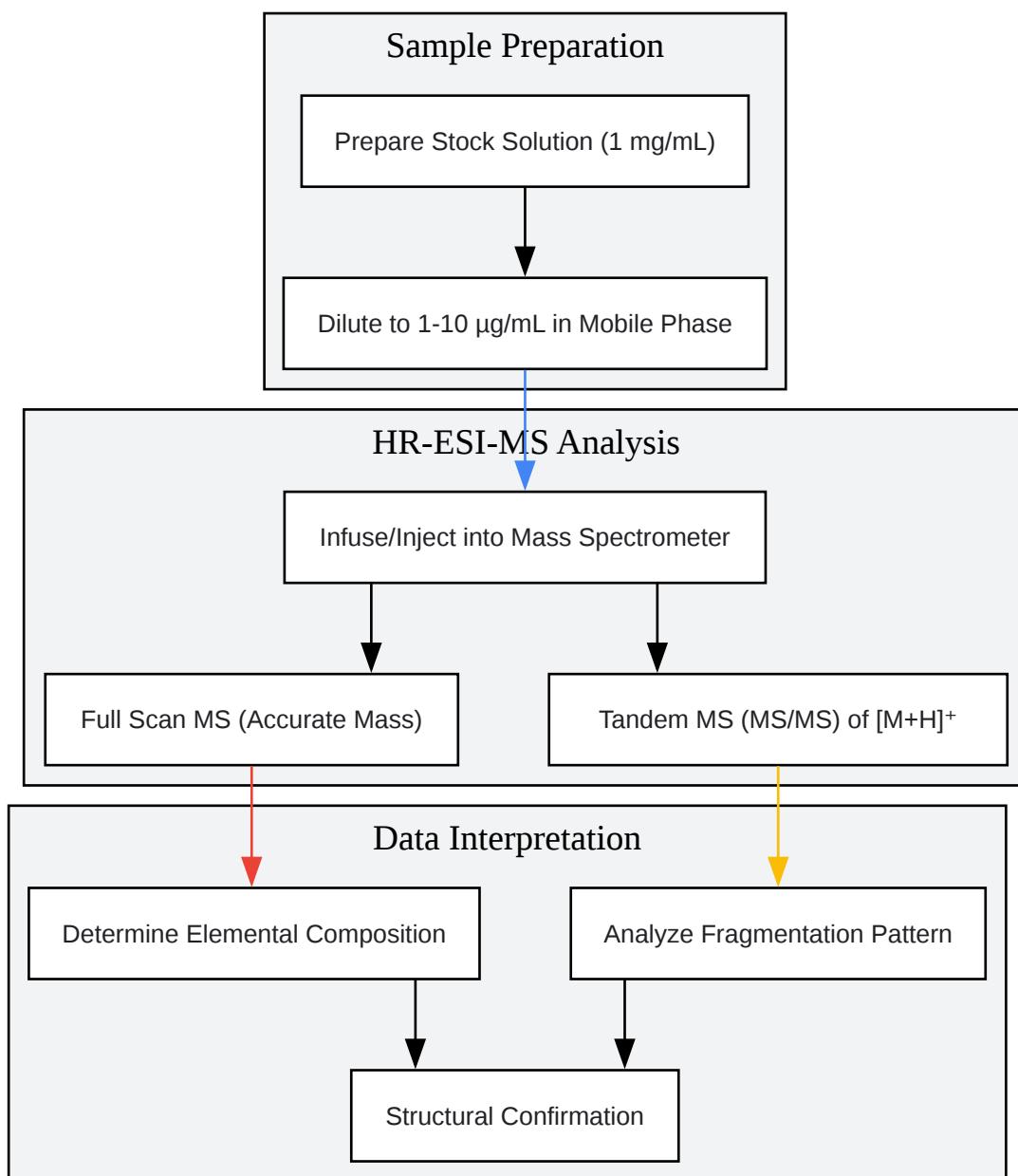
Position	¹³ C Chemical Shift (δ , ppm)	¹ H Chemical Shift (δ , ppm, Multiplicity, J in Hz)
2	176.9	-
3	77.2	-
3a	130.5	-
4	128.8	7.28 (d, J = 8.4)
5	114.4	6.85 (dd, J = 8.4, 2.4)
6	159.8	-
7	109.8	6.78 (d, J = 2.4)
7a	142.1	-
1'	-	8.20 (s, 1H, NH)
2'	68.2	3.85 (dd, J = 11.2, 4.8)
4'	165.8	-
5a'	60.1	4.15 (t, J = 8.0)
7'	25.4	1.95-2.10 (m, 2H)
8'	22.5	1.80-1.90 (m, 2H)
9'	45.9	3.50-3.60 (m, 2H)
11'	169.5	-
12'	59.8	4.05 (dd, J = 9.2, 4.0)
13'	33.1	2.35-2.45 (m, 1H)
14'	25.9	2.15-2.25 (m, 1H), 1.65-1.75 (m, 1H)
15'	121.8	5.15 (d, J = 9.6)
16'	136.2	-
17'	25.7	1.78 (s, 3H)

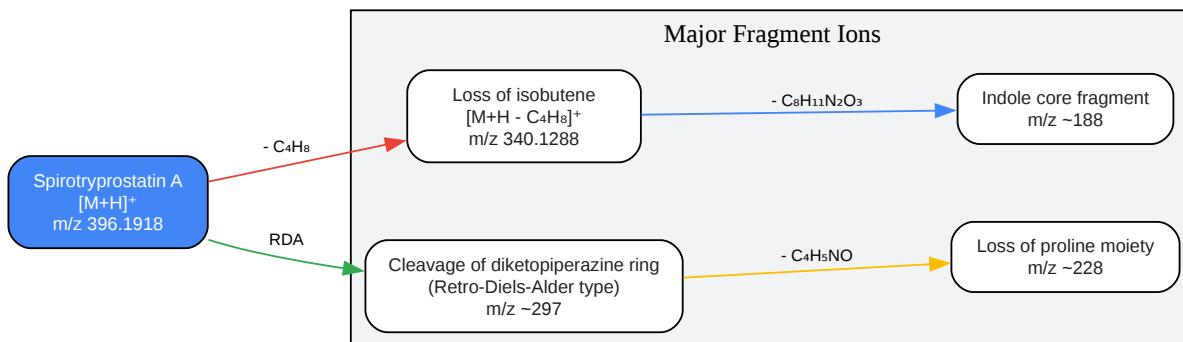
18'	18.4	1.72 (s, 3H)
6-OCH ₃	55.8	3.80 (s, 3H)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Experimental Protocol for NMR Analysis


1. Sample Preparation:


- Weigh approximately 5-10 mg of purified **spirotryprostatin A**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter.


2. NMR Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Experiments:
 - ¹H NMR: Acquire a standard one-dimensional proton spectrum.
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum.
 - 2D NMR: To aid in structural assignment, perform a suite of 2D NMR experiments, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.
- Typical ¹H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16-64
 - Relaxation Delay (d1): 1.0 s
 - Acquisition Time: ~4 s
- Typical ¹³C NMR Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay (d1): 2.0 s
- Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spirotryprostatin A | C₂₂H₂₅N₃O₄ | CID 10408374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Characterization of Spirotryprostatin A]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8257919#analytical-techniques-for-spirotryprostatin-a-characterization-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com